molecular formula C9H12N4 B1293739 Tris(2-cyanoethyl)amine CAS No. 7528-78-1

Tris(2-cyanoethyl)amine

Cat. No.: B1293739
CAS No.: 7528-78-1
M. Wt: 176.22 g/mol
InChI Key: FYYPYNRGACGNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanenitrile, 3,3’,3’'-nitrilotris- can be synthesized through various synthetic routes. One common method involves the reaction of acrylonitrile with ammonia in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of propanenitrile, 3,3’,3’'-nitrilotris- often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3,3’,3’'-nitrilotris- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions include amides, primary amines, and various substituted derivatives, depending on the specific reaction pathway and reagents used .

Scientific Research Applications

Propanenitrile, 3,3’,3’'-nitrilotris- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanenitrile, 3,3’,3’'-nitrilotris- is unique due to its trisubstituted amine structure, which provides multiple reactive sites for chemical transformations. This structural feature distinguishes it from simpler nitrile compounds and enhances its versatility in various applications .

Properties

IUPAC Name

3-[bis(2-cyanoethyl)amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYPYNRGACGNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCC#N)CCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064732
Record name Propanenitrile, 3,3',3''-nitrilotris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7528-78-1
Record name 3,3′,3′′-Nitrilotris[propanenitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7528-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',3''-Nitrilotripropanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007528781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7528-78-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanenitrile, 3,3',3''-nitrilotris-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanenitrile, 3,3',3''-nitrilotris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2-cyanoethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3',3''-Nitrilotripropanenitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF7HFR7YMX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the significance of Tris(2-cyanoethyl)amine's structure in coordination chemistry?

A1: this compound (also known as Propanenitrile, 3,3',3''-nitrilotris-) possesses a tripodal structure with three cyanoethyl arms emanating from a central nitrogen atom []. This unique arrangement makes it a potential tripodal ligand, capable of coordinating with metal ions to form stable complexes. [, ] Research has shown its ability to form diverse structures, including a 20-membered macrometallacycle with silver ions []. This highlights its versatility as a building block in supramolecular chemistry and materials science.

Q2: Can this compound be used as a starting material for the synthesis of more complex molecules?

A3: Yes, this compound can be transformed into a variety of tertiary amines through a series of reactions. [] This process begins with selective oxidation, followed by benzoylation and finally, cobalt-catalyzed electrophilic amination with organozinc halides. [] This synthetic route demonstrates the utility of this compound as a versatile precursor for building diverse molecular structures, which could have applications in pharmaceutical and materials chemistry.

Q3: Are there any computational studies on this compound?

A4: While the provided abstracts don't delve into specific computational studies, the structural information gleaned from X-ray analyses [] can be used as a starting point for computational investigations. Future research could employ techniques like density functional theory (DFT) calculations to explore its electronic properties, binding affinities to different metals, and potential reactivity in various chemical environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.